molecular formula C10H13NO4 B11891924 (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B11891924
M. Wt: 211.21 g/mol
InChI Key: GDBLMGHCEJHWOR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative. It is structurally characterized by an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with a suitable amino acid derivative to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: This compound is structurally similar but lacks the amino group.

    4-Hydroxy-3-methoxycinnamic acid: Another related compound with a different functional group arrangement.

Uniqueness

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

GDBLMGHCEJHWOR-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)C(=O)O)O

Origin of Product

United States

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